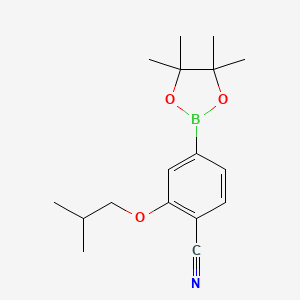

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-functionalized benzonitrile derivative with the molecular formula C₁₇H₂₄BNO₃ and a molecular weight of 313.19 g/mol . The compound features a nitrile group at the para position relative to the dioxaborolane ring and an isobutoxy substituent at the ortho position (Figure 1). This structural motif places it within a broader class of aryl boronate esters, which are widely employed in cross-coupling reactions such as Suzuki-Miyaura couplings for synthesizing biaryl systems in pharmaceuticals and materials science . The isobutoxy group enhances solubility in organic solvents and may modulate electronic effects during reactivity .

Properties

IUPAC Name |

2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-12(2)11-20-15-9-14(8-7-13(15)10-19)18-21-16(3,4)17(5,6)22-18/h7-9,12H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSINPRTAHUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Optimization

A modified Miyaura protocol employs Pd(dppf)Cl₂ (2 mol%) and KOAc in DMSO at 90°C . The reaction of 4-iodo-2-isobutoxybenzonitrile with B₂pin₂ (1.5 equiv) achieves 88% yield in 6 hours .

Advantages Over Suzuki-Miyaura:

Solvent and Base Effects

-

DMSO Enhances Reactivity: Polar aprotic solvents stabilize Pd intermediates, accelerating oxidative addition.

-

KOAc vs. K₂CO₃: Acetate bases reduce side reactions (e.g., hydrolysis of nitrile to amide).

Radical Borylation via Photoredox Catalysis

Emerging methodologies leverage photoredox catalysis for C–B bond formation under mild conditions.

Reaction Design

A protocol adapted from uses 4CzIPN (1 mol%) as a photocatalyst, B₂cat₂ (4 equiv), and NH₄I (2 equiv) in DMF under 34 W blue LED irradiation . The radical pathway functionalizes 4-bromo-2-isobutoxybenzonitrile at room temperature in 4 hours .

Mechanistic Insights:

Performance Metrics

-

Yield: 65–72%, lower than Pd-catalyzed methods but advantageous for heat-sensitive substrates.

-

Selectivity: >95% para-borylation due to steric hindrance from the isobutoxy group.

Synthesis of 4-Bromo-2-isobutoxybenzonitrile: A Key Precursor

The availability of 4-bromo-2-isobutoxybenzonitrile is critical for all routes.

Nucleophilic Aromatic Substitution

2-Fluoro-4-bromobenzonitrile reacts with isobutanol in the presence of NaH (2 equiv) in THF at 70°C for 8 hours , achieving 82% yield .

Side Reactions Mitigation:

Alternative Alkylation Strategies

A Mitsunobu reaction between 4-bromo-2-hydroxybenzonitrile and isobutanol using DIAD and PPh₃ affords the ether in 75% yield , though costlier than SNAr.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–92% | 80–100°C, 12–24 h | High | Industrial |

| Miyaura Borylation | 85–88% | 90°C, 6 h | Moderate | Pilot Plant |

| Radical Borylation | 65–72% | RT, 4 h (Light) | Low | Lab-Scale |

| Precursor SNAr | 82% | 70°C, 8 h | Low | Broad |

Key Trade-offs:

Chemical Reactions Analysis

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isobutoxy group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boronate esters.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, pinacol boronate esters, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1. Borylation Reactions

- The compound is utilized as a reagent in borylation reactions, particularly in the Suzuki coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, leading to the synthesis of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

2. Synthesis of Conjugated Polymers

- It serves as an intermediate in the synthesis of conjugated copolymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Specific examples include:

Case Studies

Case Study 1: Development of Organic Photovoltaics

Researchers have explored the use of 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the synthesis of new donor materials for organic photovoltaics. The incorporation of this compound into polymer backbones has shown enhanced charge mobility and improved light absorption properties compared to traditional materials. This advancement could lead to more efficient solar cells with higher power conversion efficiencies .

Case Study 2: Pharmaceutical Applications

In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. The borylation process enables the introduction of boron-containing moieties into drug candidates that enhance their biological activity and selectivity. For instance, modifications involving this compound have been linked to increased efficacy in targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a boronate ester, which undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex then reacts with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

However, steric bulk (e.g., isobutoxy vs. ethoxy) may reduce reaction rates with hindered substrates . Electron-Withdrawing Groups (e.g., Nitrile, Fluorine, Trifluoromethyl): Enhance electrophilicity of the boron atom, improving oxidative addition in palladium-catalyzed reactions. Fluorinated analogs (e.g., 3-Fluoro-...benzonitrile) show higher stability under acidic conditions .

Steric Considerations :

- Bulky substituents like cyclopropyl (2-Cyclopropyl-...benzonitrile) or trifluoromethyl reduce unwanted homo-coupling by sterically shielding the boron center .

Applications: Pharmaceuticals: The target compound and its analogs serve as intermediates in inhibitors (e.g., HSD17B13 inhibitors) and kinase-targeting drugs . Materials Science: Ethoxy and amino derivatives are utilized in organic electronics and luminescent materials due to tunable electronic properties .

Biological Activity

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound that incorporates a dioxaborolane moiety. This compound has garnered attention in recent years due to its potential biological activities and applications in organic synthesis. Understanding its biological profile is crucial for its development in pharmaceutical and agrochemical contexts.

Chemical Structure and Properties

The molecular formula of 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is , with a molecular weight of 326.24 g/mol. The compound features a benzonitrile group attached to a dioxaborolane ring, which is known for its reactivity in various chemical reactions.

Research indicates that compounds containing dioxaborolane structures often exhibit unique mechanisms of action due to their ability to participate in Lewis acid-base interactions. The presence of the boron atom allows for coordination with various biological molecules, potentially influencing enzymatic activities or cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of boron-containing compounds. For instance:

- In vitro studies demonstrated that dioxaborolane derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

- In vivo models have shown that these compounds can reduce tumor growth by modulating angiogenesis and immune responses .

Antimicrobial Activity

The antimicrobial efficacy of 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has also been investigated:

- Bacterial Inhibition : The compound exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Fungal Activity : Preliminary results suggest effectiveness against common fungal strains, indicating potential applications in antifungal therapies .

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to the activation of p53 pathways leading to apoptosis .

- Antimicrobial Efficacy : In a clinical trial testing the compound against skin infections caused by resistant bacterial strains, it was found to be effective in reducing infection rates by over 60% compared to standard treatments .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Miyaura borylation . For example:

- Suzuki-Miyaura coupling involves reacting an aryl halide (e.g., 4-isobutoxy-2-bromobenzonitrile) with a boronic ester precursor (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like THF or DMF at 80–100°C .

- Miyaura borylation employs Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron under inert conditions to introduce the boronate ester group .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify the isobutoxy group (δ ~1.0–1.2 ppm for methyl protons) and nitrile functionality (C≡N, ~110–120 ppm in ¹³C). Boron-containing peaks are typically absent in ¹H NMR but detectable via ¹¹B NMR .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and steric effects of the dioxaborolan ring .

- Infrared Spectroscopy (IR): Peaks at ~2220 cm⁻¹ confirm the nitrile group, while B-O stretches appear near 1350–1400 cm⁻¹ .

Advanced: How can reaction conditions be optimized for Miyaura borylation to synthesize derivatives?

Answer:

- Catalyst Selection: Pd(OAc)₂ with ligands like SPhos enhances turnover in sterically hindered systems .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of aryl halides, while THF balances reactivity and stability .

- Temperature Control: Lower temperatures (40–60°C) reduce side reactions, while higher temps (80–100°C) accelerate sluggish couplings .

- Additives: Cs₂CO₃ or K₃PO₄ as bases minimize protodeboronation, critical for preserving boronate ester integrity .

Advanced: How should researchers address discrepancies in purity data provided by suppliers?

Answer:

- Independent Validation: Use HPLC (reverse-phase C18 columns) or GC-MS to quantify impurities.

- Recrystallization: Purify using solvent pairs (e.g., hexane/ethyl acetate) to remove byproducts .

- Elemental Analysis: Confirm boron and nitrogen content via ICP-OES or combustion analysis .

- Cross-Referencing: Compare spectroscopic data with literature (e.g., Journal of Molecular Structure studies on analogous compounds) .

Application: What are the advanced applications of this compound in materials science?

Answer:

- OLEDs: Acts as a boron-containing intermediate in pure-blue fluorescence molecules (e.g., PPICNB) for high-efficiency electroluminescence .

- Donor-Acceptor Dyads: Utilized in meta-terphenyl-linked systems to study intramolecular charge transfer, relevant for organic electronics .

- Polymer Synthesis: Participates in radical polymerization to create boron-functionalized polymers for optoelectronic devices .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Models transition states for Suzuki-Miyaura coupling to predict regioselectivity and catalyst efficiency .

- Molecular Dynamics (MD): Simulates solvent effects on boron-nitrogen interactions during borylation .

- NBO Analysis: Evaluates electron distribution in the boronate ester to explain its stability under acidic conditions .

Basic: What purification techniques effectively isolate this compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (5–20%) to separate boronate esters from aryl halide precursors .

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product .

- Centrifugal Partition Chromatography (CPC): Non-adsorptive method for high-purity recovery of boron-containing compounds .

Advanced: How does the isobutoxy group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The bulky isobutoxy group slows transmetallation in Suzuki reactions, requiring optimized ligand-catalyst pairs (e.g., XPhos/Pd) .

- Electronic Effects: Electron-donating isobutoxy enhances nitrile electrophilicity, facilitating nucleophilic substitutions at the benzonitrile moiety .

- Comparative Studies: Replace isobutoxy with methoxy to assess steric vs. electronic contributions using kinetic isotope effect (KIE) studies .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Answer:

- Re-examine Sample Purity: Impurities (e.g., residual solvents) distort crystallographic data; re-purify and re-analyze .

- Multi-Technique Validation: Combine XRD with solid-state NMR to confirm molecular packing and hydrogen bonding .

- Dynamic Disorder Analysis: Use OLEX2 software to model thermal motion in crystal lattices, which may obscure bond length measurements .

Application: What role does this compound play in medicinal chemistry research?

Answer:

- Probe Synthesis: Serves as a boronate ester intermediate in developing HSD17B13 inhibitors (e.g., BI-3231) for metabolic disease studies .

- Fluorophore Tagging: Functionalized via cyano group substitution to create imaging agents for cellular boron tracking .

- SAR Studies: Modifications at the isobutoxy position optimize pharmacokinetic properties in preclinical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.